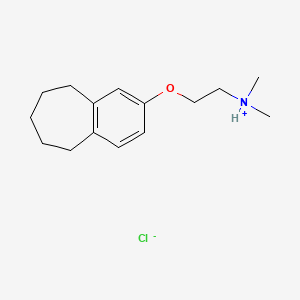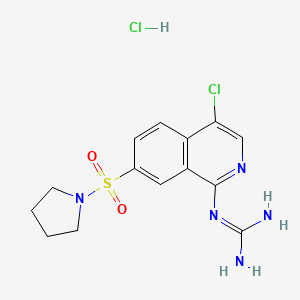
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-YL)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-1-ylsulfonyl group attached to an isoquinoline ring, further linked to a guanidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride.
Attachment of the Guanidine Moiety: The final step involves the reaction of the intermediate compound with guanidine hydrochloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the isoquinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its use as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target, but it often involves binding to the active site or allosteric site of the target protein, leading to changes in its activity or function.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)amine
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)thiourea
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)urea
Uniqueness
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is unique due to the presence of the guanidine moiety, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
223671-05-4 |
|---|---|
分子式 |
C14H17Cl2N5O2S |
分子量 |
390.3 g/mol |
IUPAC名 |
2-(4-chloro-7-pyrrolidin-1-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O2S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(3-4-10(11)12)23(21,22)20-5-1-2-6-20;/h3-4,7-8H,1-2,5-6H2,(H4,16,17,18,19);1H |
InChIキー |
JXUKKHIASNUXQB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


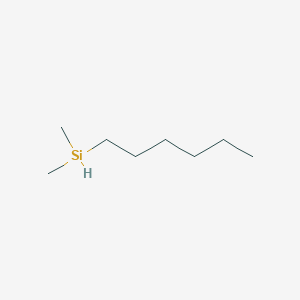

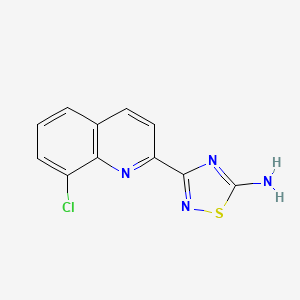

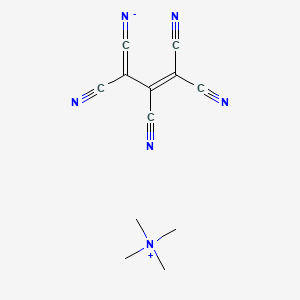
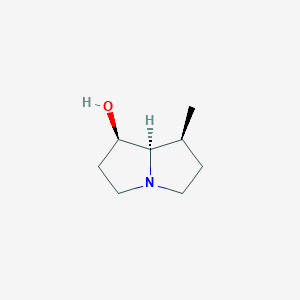

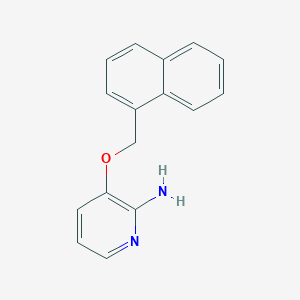


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)


